molecular formula C9H16Si B1468274 (Cyclobutylethynyl)trimethylsilane CAS No. 1268810-13-4

(Cyclobutylethynyl)trimethylsilane

Cat. No. B1468274
Key on ui cas rn: 1268810-13-4
M. Wt: 152.31 g/mol
InChI Key: PEISDSNXGKACIU-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

To a solution of diisopropylamine (153 g, 1.52 mol) in anhydrous THF (1.0 L) at 0° C., n-butyllithium (2.5 M in hexane, 608 mL, 1.52 mol) was added dropwise. The mixture was stirred for 20 minutes at 0° C. and then cooled to −78° C. To this mixture, a solution of (6-chlorohex-1-yn-1-yl)trimethylsilane (144 g, 0.76 mol) in anhydrous THF (200 mL) was added dropwise. The resulting mixture was allowed to warm to room temperature and stirred for 16 h. The reaction mixture was carefully quenched at room temperature with saturated aqueous NH4Cl (500 mL), and then extracted with pentane (2×200 mL). The combined organic layers were washed with brine (500 mL) and dried over anhydrous Na2SO4. The solvent was evaporated on a rotary evaporator. The residue was distilled at 160-162° C./760 Torr to afford the title compound as a colorless liquid (81 g, yield 70%). 1H NMR (CDCl3, 400 MHz): δ 3.05-3.01 (m, 1H), 2.26-2.20 (m, 2H), 2.17-2.10 (m, 2H), 1.93-1.84 (m, 2H), 0.11 (s, 9H).
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
608 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.Cl[CH2:14][CH2:15][CH2:16][CH2:17][C:18]#[C:19][Si:20]([CH3:23])([CH3:22])[CH3:21]>C1COCC1>[CH:17]1([C:18]#[C:19][Si:20]([CH3:23])([CH3:22])[CH3:21])[CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
153 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
608 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
144 g
Type
reactant
Smiles
ClCCCCC#C[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched at room temperature with saturated aqueous NH4Cl (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 160-162° C./760 Torr

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CCC1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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